methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate
Description
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
CAS No. |
354554-77-1 |
|---|---|
Molecular Formula |
C18H14N2O4 |
Molecular Weight |
322.3 g/mol |
IUPAC Name |
methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate |
InChI |
InChI=1S/C18H14N2O4/c1-23-18(22)11-4-2-10(3-5-11)16-13-7-6-12(21)8-15(13)24-17(20)14(16)9-19/h2-8,16,21H,20H2,1H3 |
InChI Key |
GCODKRONMMOXPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3=C(C=C(C=C3)O)OC(=C2C#N)N |
solubility |
46.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
The synthesis of methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate typically involves a multi-step process. One common method is the domino Knoevenagel-Michael-cyclization reaction. This method involves the reaction of aromatic aldehydes, resorcinol, and malononitrile in the presence of a catalytic amount of sodium carbonate under grinding conditions . This approach is efficient and environmentally friendly, making it suitable for industrial production.
Chemical Reactions Analysis
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and amino groups.
Cyclization: The chromene ring can participate in cyclization reactions, forming various heterocyclic compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of 4H-chromenes exhibit significant anticancer activity. A study highlighted that compounds similar to methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate demonstrated superior efficacy against certain cancer cell lines compared to established chemotherapeutic agents like cisplatin and topotecan. Specifically, derivatives were tested against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Antifungal Activity
In addition to its anticancer properties, this compound has been evaluated for antifungal activity. The compound was found to be effective against several strains of Candida, with minimal inhibitory concentrations comparable to fluconazole, a common antifungal medication. This suggests its potential as a therapeutic agent in treating fungal infections .
Enzyme Inhibition
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cancer and fungal cell growth:
- Topoisomerase Inhibition : The compound interacts with topoisomerase enzymes, which are crucial for DNA replication and transcription in cancer cells. Inhibiting these enzymes can lead to cell cycle arrest and apoptosis .
- Cytochrome P450 Inhibition : It also shows potential as an inhibitor of cytochrome P450 enzymes, which play a significant role in the metabolism of various substances, including drugs. This inhibition can affect the growth of fungal cells by disrupting their metabolic processes .
Study on Anticancer Activity
A notable study synthesized various 2-amino-3-cyano-4H-chromenes and tested them for anticancer properties. Compounds derived from this synthesis exhibited higher activity than traditional chemotherapeutics against specific cancer cell lines. The results were supported by molecular docking studies that illustrated the binding affinity of these compounds to target enzymes .
Antifungal Efficacy Assessment
In another study focusing on antifungal activity, this compound was assessed against multiple Candida species. The findings indicated that it possessed antifungal properties that could be harnessed for therapeutic use, especially in cases resistant to conventional treatments .
Mechanism of Action
The mechanism of action of methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, interfere with DNA replication, and induce apoptosis in cancer cells . The chromene ring structure allows it to interact with various biological molecules, leading to its diverse biological activities.
Comparison with Similar Compounds
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate is unique due to its specific structural features. Similar compounds include:
4-hydroxycoumarin: Known for its anticoagulant properties.
2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: Exhibits broad-spectrum antibacterial activity.
Methyl 3-aminobenzoate: Used in various organic synthesis reactions.
These compounds share some structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Biological Activity
Methyl 4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)benzoate, also known by its CAS number 354554-77-1, is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antifungal properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H14N2O4
- Molar Mass : 322.3148 g/mol
- Structure : The compound features a chromene core with amino, cyano, and hydroxy functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Topoisomerase Inhibition : Similar compounds in the chromene family have shown efficacy as inhibitors of topoisomerases, enzymes crucial for DNA replication and transcription in cancer cells .
- Antifungal Activity : The compound has demonstrated antifungal properties against various Candida species, potentially through inhibition of CYP51, an enzyme involved in ergosterol biosynthesis .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound was evaluated against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines.
- Results : It exhibited higher cytotoxicity compared to established chemotherapeutics like cisplatin and topotecan, indicating its potential as a novel anticancer agent .
Antifungal Activity
In addition to its anticancer properties, the compound has been tested for antifungal activity:
- Tested Strains : Various Candida strains were used to assess the antifungal efficacy.
- Minimum Inhibitory Concentration (MIC) : The MIC values were found to be comparable or superior to fluconazole, a standard antifungal treatment .
Case Studies
- Study on Chromenes : A study synthesized a series of chromene derivatives, including this compound. These compounds were tested for their ability to inhibit cancer cell growth and showed promising results against multiple cancer types .
- In Silico Studies : Molecular docking studies indicated that the compound binds effectively to the active sites of topoisomerases and CYP51, suggesting a dual mechanism of action against both cancerous and fungal cells .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H14N2O4 |
| Molar Mass | 322.3148 g/mol |
| Anticancer Cell Lines | PC-3, SK-LU-1 |
| MIC Against Candida spp. | Comparable to fluconazole |
| Mechanism of Action | Topoisomerase inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
